Cas no 2097862-08-1 (N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide)

N-(2-{2,2'-Bithiophene-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide is a specialized organic compound featuring a bithiophene and benzothiophene scaffold, linked via a hydroxyethyl carboxamide moiety. This structure imparts unique electronic and conformational properties, making it valuable in materials science, particularly in organic semiconductors and optoelectronic applications. The bithiophene unit enhances charge transport characteristics, while the benzothiophene group contributes to structural stability and π-conjugation. The hydroxyethyl spacer offers tunable solubility and reactivity for further functionalization. Its well-defined molecular architecture makes it suitable for studying structure-property relationships in conjugated systems, with potential applications in organic photovoltaics, field-effect transistors, and light-emitting diodes.
N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide structure
2097862-08-1 structure
Product name:N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide
CAS No:2097862-08-1
MF:C19H15NO2S3
Molecular Weight:385.522900819778
CID:6051856
PubChem ID:126854836

N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide
    • N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide
    • F6517-2278
    • 2097862-08-1
    • AKOS032459555
    • N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide
    • インチ: 1S/C19H15NO2S3/c21-13(15-7-8-17(25-15)16-6-3-9-23-16)11-20-19(22)18-10-12-4-1-2-5-14(12)24-18/h1-10,13,21H,11H2,(H,20,22)
    • InChIKey: MAMVYGPBJPSXJU-UHFFFAOYSA-N
    • SMILES: S1C(C2=CC=CS2)=CC=C1C(CNC(C1=CC2C=CC=CC=2S1)=O)O

計算された属性

  • 精确分子量: 385.02649224g/mol
  • 同位素质量: 385.02649224g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 478
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.5
  • トポロジー分子極性表面積: 134Ų

N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6517-2278-1mg
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide
2097862-08-1
1mg
$54.0 2023-09-08
Life Chemicals
F6517-2278-3mg
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide
2097862-08-1
3mg
$63.0 2023-09-08
Life Chemicals
F6517-2278-10μmol
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide
2097862-08-1
10μmol
$69.0 2023-09-08
Life Chemicals
F6517-2278-2μmol
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide
2097862-08-1
2μmol
$57.0 2023-09-08
Life Chemicals
F6517-2278-2mg
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide
2097862-08-1
2mg
$59.0 2023-09-08
Life Chemicals
F6517-2278-5μmol
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide
2097862-08-1
5μmol
$63.0 2023-09-08
Life Chemicals
F6517-2278-25mg
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide
2097862-08-1
25mg
$109.0 2023-09-08
Life Chemicals
F6517-2278-30mg
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide
2097862-08-1
30mg
$119.0 2023-09-08
Life Chemicals
F6517-2278-100mg
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide
2097862-08-1
100mg
$248.0 2023-09-08
Life Chemicals
F6517-2278-75mg
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide
2097862-08-1
75mg
$208.0 2023-09-08

N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide 関連文献

N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamideに関する追加情報

Introduction to N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide (CAS No. 2097862-08-1)

N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide, identified by its CAS number 2097862-08-1, is a compound of significant interest in the field of pharmaceutical chemistry and materials science. This molecule, featuring a unique structural arrangement of bithiophene and benzothiophene moieties, has garnered attention due to its potential applications in the development of advanced materials and bioactive molecules. The presence of hydroxyl and amide functional groups in its structure suggests a versatile reactivity that could be exploited for various synthetic pathways.

The bithiophene core is a well-known scaffold in organic electronics, particularly in the design of conductive polymers and organic semiconductors. Its extended π-conjugation system contributes to enhanced charge transport properties, making it a valuable component in optoelectronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The incorporation of the benzothiophene unit further modulates the electronic properties of the molecule, potentially leading to tunable energy levels and improved stability. These characteristics make N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide a promising candidate for applications in flexible electronics and photovoltaic devices.

Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. The hydroxyethyl side chain in this molecule introduces a polar moiety that could enhance solubility and bioavailability, critical factors for pharmaceutical efficacy. Additionally, the amide group provides a site for further functionalization, allowing for the attachment of pharmacophores or other bioactive units. Such modifications could lead to novel therapeutic agents targeting various diseases, including neurological disorders and inflammatory conditions.

One of the most compelling aspects of N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide is its potential role as a building block for more complex molecular architectures. Researchers have been exploring the use of bithiophene derivatives in the synthesis of peptidomimetics and other bioactive peptides. The benzothiophene moiety can serve as a scaffold to mimic natural product structures, while the hydroxyl and amide groups can be strategically positioned to interact with biological targets. This dual functionality makes the compound an attractive candidate for structure-based drug design.

The synthesis of N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide involves multi-step organic transformations that highlight the synthetic versatility of these heterocyclic systems. Key steps include cross-coupling reactions to form the bithiophene core, followed by functional group transformations to introduce the hydroxyl and amide groups. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These developments are crucial for scaling up production and making such compounds more accessible for research and commercial applications.

In terms of applications beyond pharmaceuticals, this compound has shown promise in materials science. The combination of aromaticity and conjugation provided by the bithiophene and benzothiophene units makes it an excellent candidate for use in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). Recent studies have demonstrated that derivatives of this type can exhibit high charge carrier mobility and excellent film-forming properties, leading to improved device performance. Furthermore, its stability under various environmental conditions makes it suitable for outdoor applications where degradation could be a limiting factor.

The role of computational chemistry in designing molecules like N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide cannot be overstated. Molecular modeling techniques allow researchers to predict electronic properties, optimize molecular geometry, and simulate interactions with biological targets before synthesizing the compound. This approach not only saves time but also reduces costs associated with trial-and-error synthesis. By leveraging computational tools, scientists can rapidly screen large libraries of potential candidates and identify those with the most promising characteristics.

Future research directions may focus on exploring new synthetic pathways that further enhance the properties of this compound. For instance, incorporating additional functional groups or using different methodologies could lead to derivatives with improved solubility or bioactivity. Additionally, investigating its behavior in different environments—such as under extreme temperatures or in complex biological systems—could uncover novel applications that are not currently apparent. The versatility of N-(2-{2,2'-bithiophene-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide, combined with ongoing advancements in synthetic chemistry and materials science, suggests that it will remain a subject of intense research for years to come.

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